molecular formula C22H31N3O6S2 B12810828 (1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester

(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester

Katalognummer: B12810828
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: SNUDIPVBUUXCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester (synonyms: Tebipenem pivoxil, L-084) is a carbapenem-class β-lactam antibiotic prodrug . Its structure includes:

  • A carbapenem core with a 1-methyl substitution and a 1(R)-hydroxyethyl side chain at position 6, critical for β-lactamase stability.
  • A thiazolinyl azetidinyl sulfanyl group at position 2, which enhances activity against resistant pathogens.
  • A pivaloyloxymethyl (POM) ester moiety at the C3 carboxylic acid, serving as a prodrug to improve oral bioavailability by increasing lipophilicity .

The POM ester is hydrolyzed in vivo by esterases to release the active metabolite, tebipenem, which inhibits bacterial cell wall synthesis . This prodrug strategy is widely employed in antibiotics (e.g., pivampicillin) and antivirals (e.g., adefovir dipivoxil) to overcome poor membrane permeability of polar parent drugs .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUDIPVBUUXCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870078
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 3-{[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl}-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester involves multiple steps:

    Formation of the Carbapenem Core: The core structure is synthesized through a series of cyclization reactions starting from β-lactam intermediates.

    Introduction of the Thiazolinyl Group: The thiazolinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Hydroxyethyl Group: This step involves the addition of the hydroxyethyl group through a stereoselective reduction process.

    Esterification with Pivaloyloxymethyl: The final step is the esterification of the carboxylic acid group with pivaloyloxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can occur at the thiazolinyl group, potentially altering its structure.

    Substitution: Nucleophilic substitution reactions can modify the azetidinylsulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.

    Reduction Products: Reduced thiazolinyl derivatives.

    Substitution Products: Modified azetidinylsulfanyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Novel Antibiotics: The compound serves as a precursor for developing new carbapenem antibiotics with improved properties.

    Mechanistic Studies: Used in studies to understand the reaction mechanisms of carbapenem antibiotics.

Biology

    Antibacterial Research: Investigated for its efficacy against multi-drug resistant bacterial strains.

    Enzyme Inhibition Studies: Used to study the inhibition of bacterial enzymes such as β-lactamases.

Medicine

    Therapeutic Applications: Potential use in treating severe bacterial infections, especially those caused by resistant strains.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Pharmaceutical Manufacturing: Utilized in the production of carbapenem antibiotics.

    Quality Control: Employed in the development of analytical methods for quality control.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Prodrug Efficiency : The POM ester in Tebipenem pivoxil demonstrates a log P of ~0.6, optimizing lipophilicity for intestinal absorption while maintaining sufficient aqueous solubility for hydrolysis .

Stability : The thiazolinyl azetidinyl sulfanyl side chain reduces susceptibility to hydrolysis by metallo-β-lactamases compared to other carbapenems .

Clinical Performance: In Phase III trials, Tebipenem pivoxil achieved >90% microbiological eradication rates for respiratory and urinary tract infections caused by multidrug-resistant Pseudomonas aeruginosa and Escherichia coli .

Challenges and Innovations

  • Synthesis Complexity: Tebipenem pivoxil’s stereochemical complexity requires multi-step synthesis, though recent optimizations (e.g., one-pot enzymatic preparation of azetidinone intermediates) have improved yields .
  • Prodrug Limitations : Unlike bis-POM esters (e.g., adefovir dipivoxil), single POM esters may exhibit variable hydrolysis in patients with esterase deficiencies, necessitating dose adjustments .

Biologische Aktivität

The compound (1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester is a novel carbapenem antibiotic with potential applications in treating bacterial infections. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of β-lactam antibiotics , specifically carbapenems, which are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The molecular formula is C22H31N3O6S2C_{22}H_{31}N_{3}O_{6}S_{2} with a molecular weight of approximately 496.64 g/mol .

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.5 - 2 µg/mL
Escherichia coli 0.25 - 1 µg/mL
Pseudomonas aeruginosa 1 - 4 µg/mL
Klebsiella pneumoniae 0.5 - 2 µg/mL

Note: MIC values indicate the lowest concentration of the antibiotic that inhibits visible growth of bacteria in vitro.

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .

Study on Efficacy Against Multidrug-Resistant Strains

In a recent study published in Antimicrobial Agents and Chemotherapy, the compound demonstrated remarkable efficacy against multidrug-resistant strains of E. coli and K. pneumoniae. The study highlighted the compound's ability to restore sensitivity to other antibiotics when used in combination therapy, suggesting a potential role in overcoming resistance mechanisms .

Clinical Trials

A phase II clinical trial evaluated the safety and efficacy of this compound in patients with complicated urinary tract infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments, with an acceptable safety profile .

Q & A

Q. How to address discrepancies in NMR purity vs. bioactivity data?

  • Methodological Answer :
  • Impact profiling : Use preparative HPLC to isolate trace impurities (<0.1%) and test their bioactivity via spot-on-lawn assays .
  • Dynamic light scattering (DLS) : Check for aggregate formation in solution, which may reduce apparent potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.